molecular formula C9H10N2 B13650072 1H-Indol-7-YL-methylamine

1H-Indol-7-YL-methylamine

Cat. No.: B13650072
M. Wt: 146.19 g/mol
InChI Key: LYOYVUJDZOTVSM-UHFFFAOYSA-N
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Description

1H-Indol-7-YL-methylamine is a compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its structural similarity to various biologically active molecules, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-7-YL-methylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. These methods may involve the use of transition-metal catalysts to facilitate the cyclization process, starting from ortho-substituted anilines .

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-7-YL-methylamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of indole-2-carboxylic acid.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.

Scientific Research Applications

1H-Indol-7-YL-methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indol-7-YL-methylamine involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the body, influencing cellular processes such as apoptosis and cell proliferation. The compound’s effects are mediated through the modulation of signaling pathways, including the MAPK and PI3K/Akt pathways .

Comparison with Similar Compounds

Uniqueness: 1H-Indol-7-YL-methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-7-amine

InChI

InChI=1S/C9H10N2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3

InChI Key

LYOYVUJDZOTVSM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1NC=C2

Origin of Product

United States

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